molecular formula C13H11Cl2NO2S B443857 Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-69-9

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B443857
CAS No.: 351156-69-9
M. Wt: 316.2g/mol
InChI Key: DJGYERMBEZJSQG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl substituent on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiophene ring.

    Gewald Reaction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the Gewald reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and dichlorophenyl substituent play crucial roles in binding to enzymes or receptors, modulating their activity. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives:

The uniqueness of this compound lies in its dichlorophenyl group, which enhances its reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-8(6-19-12(11)16)7-3-4-9(14)10(15)5-7/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGYERMBEZJSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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